Nkbrrwlneykvdp-uhfffaoysa-
Description
The compound with the identifier “Nkbrrwlneykvdp-uhfffaoysa-” is a unique chemical substance
Properties
IUPAC Name |
[5-tert-butyl-3-(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c1-14(2,3)15(21)9-11(12(16)17)18-19(15)13(20)10-7-5-4-6-8-10/h4-8,12,21H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWLNEYKVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds often involves multiple synthetic routes and reaction conditions. For instance, organic compounds can be synthesized through various methods such as electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The choice of method depends on the desired product and the starting materials available.
Industrial Production Methods
Industrial production of chemical compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary from room temperature to high temperatures and pressures, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the starting materials and the reaction conditions. For example, oxidation of alcohols can produce aldehydes or ketones, while reduction of nitro compounds can yield amines.
Scientific Research Applications
Chemical compounds with unique identifiers like “Nkbrrwlneykvdp-uhfffaoysa-” can have various scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for their potential as drugs or diagnostic agents.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways within a biological system. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The specific mechanism depends on the structure of the compound and its target.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar identifiers or structures can include:
- 6-Methoxy-2,3,4,9-tetrahydro-beta-carbolin-1-one
- 4-Bromophenylacetic acid
- Aminolevulinic acid
Uniqueness
The uniqueness of a compound like “Nkbrrwlneykvdp-uhfffaoysa-” can be highlighted by its specific structure, reactivity, and applications. Each compound has distinct properties that make it suitable for particular uses in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
